molecular formula C12H10N2O4S B14882249 3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid

3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid

Cat. No.: B14882249
M. Wt: 278.29 g/mol
InChI Key: KFRMHHUYQNPGLK-UHFFFAOYSA-N
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Description

3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid is a heterocyclic compound that features a unique combination of a thieno[2,3-b]pyridine core with amino and cyclopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid typically involves multi-step procedures starting from readily available precursors. One common approach involves the cyclization of appropriate thiophene and pyridine derivatives under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with cyclopropylamine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis procedures to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid is unique due to its specific combination of amino and cyclopropyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid

InChI

InChI=1S/C12H10N2O4S/c13-8-7-5(11(15)16)3-6(4-1-2-4)14-10(7)19-9(8)12(17)18/h3-4H,1-2,13H2,(H,15,16)(H,17,18)

InChI Key

KFRMHHUYQNPGLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=C(S3)C(=O)O)N

Origin of Product

United States

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